molecular formula C9H11FN2 B1288925 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 620948-83-6

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1288925
M. Wt: 166.2 g/mol
InChI Key: CDJVOUWLXJCIHK-UHFFFAOYSA-N
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Description

The compound "8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" is a fluorinated derivative of the tetrahydro-1H-benzo[e][1,4]diazepine class. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, properties, and potential biological activity of closely related compounds. For instance, the synthesis and evaluation of 4-fluoro-8-substituted tetrahydro-1H-2-benzazapines as selective inhibitors suggest that fluorinated benzazapines have significant potential in medicinal chemistry due to their selectivity and ability to penetrate the blood-brain barrier .

Synthesis Analysis

The synthesis of fluorinated benzodiazepines often involves multi-step reactions, including condensation, methylation, and hydrolysis, as described for the synthesis of carbon-14 labeled benzodiazepines . Additionally, the synthesis of stable 1H-1,3-diazepines from azido- or tetrazolo-pyridines through photolysis indicates that light-mediated reactions can be a viable pathway for constructing diazepine rings . Furthermore, the reaction of β-trifluoroacetylketene acetals with 1,2-phenylenediamines to produce novel 4-alkoxydihydrobenzo[b][1,4]diazepinols and their subsequent dehydration to yield fluorine-containing 3H-benzo[b][1,4]diazepines demonstrates a convenient method for introducing fluorine into the diazepine structure .

Molecular Structure Analysis

The molecular structure of fluorinated benzodiazepines is characterized by the presence of a diazepine ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The introduction of a fluorine atom into this structure can significantly alter the compound's electronic properties and, consequently, its biological activity. The papers do not provide detailed molecular structure analysis for the specific compound , but the synthesis methods and the presence of fluorine suggest that these compounds would have distinct electronic characteristics .

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzodiazepines is influenced by the presence of the electronegative fluorine atom, which can affect the compound's acidity, basicity, and overall reactivity profile. The synthesis processes described in the papers involve reactions such as condensation, methylation, photolysis, and dehydration, which are common in the formation and modification of diazepine rings . The selectivity of these compounds as inhibitors also suggests that they have specific reactivity towards biological targets .

Physical and Chemical Properties Analysis

Fluorinated benzodiazepines are generally lipophilic, which enhances their ability to penetrate biological membranes, such as the blood-brain barrier . The introduction of fluorine is known to increase the stability and lipophilicity of pharmaceutical compounds. The papers provided do not offer detailed physical and chemical property data for "8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine," but the synthesis and evaluation of related compounds suggest that they would exhibit similar properties conducive to central nervous system activity .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound is utilized in the synthesis of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives with promising anxiolytic and analgesic properties, with its anxiolytic activity explained by interaction with the GABAA receptor and 5-HT2A receptor (Maltsev et al., 2021).
  • Studies have explored the solid-phase synthesis of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, highlighting the use of the compound in creating derivatives with variable substitution at positions 4 and 8, contributing to skeletal diversity in chemical synthesis (Lemrová & Soural, 2012).
  • Research has been conducted on the regiospecific synthesis of diazepin-4-ones, some containing fluoro-substituents, and extensive spectral analysis and structural studies were performed to understand the molecular properties and behaviors (Núñez Alonso et al., 2020).

Biological and Pharmacological Research

  • The compound's derivatives have been investigated for their anticonvulsant activities, showing promising results and potential for further development as antiepileptic drugs (Shao et al., 2018).
  • Benzo[b][1,4]diazepine derivatives, closely related to the compound , have been studied extensively for their strong physiological and pharmacological activities, finding applications in areas like antimicrobial, anti-neuroinflammatory, and anticancer activities (Yin & Wang, 2016).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . The precautionary statements associated with it are P261, P305+351+338, and P302+352 .

properties

IUPAC Name

8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJVOUWLXJCIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619833
Record name 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

620948-83-6
Record name 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 620948-83-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

THF (19.1 mL) was added to a flask containing 8-fluoro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (2.11 g, 10.9 mmol). Dropwise over 10 minutes was added lithium aluminum hydride in 1M THF (48.9 mL, 48.9 mmol). The reaction mixture was heated to reflux for 5.5 hours, and then let cool to room temperature overnight. After 18 hours, no starting material was seen. The reaction was quenched with water, 15% sodium hydroxide and another portion of water. After the white precipitate was filtered off, THF was removed from the filtrate. The contents of the flask were then transferred to a separatory funnel using ethyl acetate and water, and extracted with ethyl acetate (3×). The combined organic extracts were washed with brine (1×) and then dried with magnesium sulfate, filtered and concentrated to give a yellow oil. Further purification (15% ammonia 2M solution in ethanol/ethyl acetate) yielded the desired compound.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
48.9 mL
Type
solvent
Reaction Step Two
Name
Quantity
19.1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Tamizharasan, C Gajendran, R Kristam… - Bioorganic …, 2020 - Elsevier
Aurora B plays critical role in the process of chromosome condensation and chromosome orientation during the regulation of mitosis. The overexpression of Aurora B has been …
Number of citations: 3 www.sciencedirect.com

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